molecular formula C19H19N3 B2906607 6-butyl-9-methyl-6H-indolo[2,3-b]quinoxaline CAS No. 612051-55-5

6-butyl-9-methyl-6H-indolo[2,3-b]quinoxaline

Cat. No.: B2906607
CAS No.: 612051-55-5
M. Wt: 289.382
InChI Key: QOSWGYZPJMXDCN-UHFFFAOYSA-N
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Description

6-Butyl-9-methyl-6H-indolo[2,3-b]quinoxaline is a synthetic organic compound based on the indolo[2,3-b]quinoxaline heterocyclic scaffold, a structure of significant interest in medicinal chemistry and materials science. This fused ring system is inherently planar, a property that enables it to intercalate into DNA, a mechanism known to disrupt cellular processes in rapidly dividing cells . This DNA-binding characteristic underpins the scaffold's established and potential pharmacological activities, making derivatives valuable tools for investigating novel anticancer therapies . Researchers are particularly interested in synthesizing and modifying such compounds to develop new anti-proliferative agents, with recent studies highlighting the efficacy of analogous indoloquinoxaline-Mannich adducts against human ovarian cancer (OVCAR-3) and colorectal adenocarcinoma (HT-29) cell lines . The structural similarity of the indolo[2,3-b]quinoxaline core to the naturally occurring antitumor alkaloid ellipticine further reinforces its relevance in oncological research . Beyond its biological applications, the indolo[2,3-b]quinoxaline core is a prominent building block in materials chemistry. Its structure embodies a donor-acceptor (D-A) system, which is highly sought after for developing opto-electronic materials. Compounds featuring this scaffold have been engineered for use in organic light-emitting diodes (OLEDs) and other electronic devices, where they can exhibit tunable photophysical and electrochemical properties, as well as aggregation-induced emission (AIE) . 6-Butyl-9-methyl-6H-indolo[2,3-b]quinoxaline is supplied for Research Use Only. It is strictly intended for laboratory research purposes and is not approved for use in humans, animals, or as a diagnostic agent. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

6-butyl-9-methylindolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3/c1-3-4-11-22-17-10-9-13(2)12-14(17)18-19(22)21-16-8-6-5-7-15(16)20-18/h5-10,12H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOSWGYZPJMXDCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C=C(C=C2)C)C3=NC4=CC=CC=C4N=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

6-butyl-9-methyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The primary mechanism of action of 6-butyl-9-methyl-6H-indolo[2,3-b]quinoxaline involves DNA intercalation. This process disrupts DNA replication and transcription, leading to the inhibition of viral replication and the induction of cytotoxic effects in cancer cells . The compound interacts with DNA by inserting itself between the base pairs, stabilizing the DNA structure and preventing the necessary conformational changes for replication and transcription.

Comparison with Similar Compounds

Key Observations :

  • Bulky substituents (e.g., mesityl) reduce yields due to steric hindrance .
  • Electron-donating groups (e.g., methoxy) enhance HOMO energy levels, influencing redox properties .

Electrochemical and Photophysical Properties

The electronic properties of indolo[2,3-b]quinoxalines are critical for both material science and medicinal applications:

Compound Name HOMO (eV) Band Gap (eV) Key Functional Group Impact Reference
6-(4-Methoxyphenyl)-6H-indolo[2,3-b]quinoxaline -5.2 2.3 Methoxy group increases HOMO
6-(3-(Trifluoromethyl)benzyl)-6H-indolo[2,3-b]quinoxaline -5.8 3.1 CF₃ group lowers HOMO
6-Pentyl-6H-indolo[2,3-b]quinoxaline -5.5 2.8 Alkyl chain minimally affects HOMO

Key Findings :

  • Methoxy-substituted derivatives exhibit the lowest band gaps, making them suitable for optoelectronic applications .

Pharmacological Activity and DNA Interaction

Cytotoxicity and Anticancer Activity

Derivatives with alkyl and aryl substituents show varied cytotoxicity profiles:

Compound Name IC₅₀ (μM) Cancer Cell Line Tested Key Structural Feature Reference
6-[(Triazolyl)methyl]-6H-indolo[2,3-b]quinoxaline 10–50 HeLa, DU-145, A-549 Triazole linker enhances solubility
9-Fluoro-6H-indolo[2,3-b]quinoxaline <10 Leukemia, melanoma Fluorine enhances bioactivity
6-(2-Dimethylaminoethyl)-6H-indolo[2,3-b]quinoxaline 15–30 HL-60 leukemia Aminoethyl side chain improves DNA binding

Mechanistic Insights :

  • Planar derivatives intercalate into DNA non-specifically, while substituents like aminoethyl enable AT-specific interactions .
  • Fluorine and halogen substituents enhance thermal stability of DNA-compound complexes, correlating with increased cytotoxicity .

Biological Activity

6-butyl-9-methyl-6H-indolo[2,3-b]quinoxaline is a member of the indoloquinoxaline family, which has gained attention due to its diverse pharmacological activities. This compound exhibits significant biological activity, including antiviral and anticancer properties, making it a promising candidate for further research in medicinal chemistry.

Chemical Structure and Properties

6-butyl-9-methyl-6H-indolo[2,3-b]quinoxaline features a fused indole and quinoxaline structure with a butyl group at the 6-position of the indole moiety. This structural configuration contributes to its unique physical and chemical properties, including high solubility and stability.

The primary mechanism of action for 6-butyl-9-methyl-6H-indolo[2,3-b]quinoxaline involves intercalation into DNA , which disrupts DNA replication processes. This interaction leads to cytotoxic effects in various cancer cell lines. The compound's ability to intercalate is attributed to its planar structure, allowing it to fit between base pairs in the DNA helix.

Antiviral Activity

Research indicates that derivatives of 6-butyl-9-methyl-6H-indolo[2,3-b]quinoxaline exhibit antiviral properties against several viruses, including herpes simplex virus (HSV) and cytomegalovirus (CMV). Studies have shown that these compounds can inhibit viral replication effectively.

Anticancer Activity

The compound has demonstrated significant cytotoxic effects against various human cancer cell lines. Notably, studies report IC50 values in the low micromolar range for several cancer types, indicating potent activity.

Cell Line IC50 (µg/mL) Reference
HCT-1161.9
MCF-72.3
A549 (lung)5.0

Study on Anticancer Properties

In a recent study, researchers evaluated the cytotoxic effects of 6-butyl-9-methyl-6H-indolo[2,3-b]quinoxaline on HCT-116 and MCF-7 cell lines. The compound exhibited IC50 values of 1.9 µg/mL and 2.3 µg/mL respectively, outperforming doxorubicin (IC50 3.23 µg/mL) as a reference drug . This suggests that the compound could be a potential candidate for developing new anticancer therapies.

Study on Antiviral Efficacy

Another study focused on the antiviral activity of this compound against HSV and CMV. The results showed that it significantly reduced viral load in infected cells, highlighting its potential as an antiviral agent .

Pharmacokinetics

The pharmacokinetic profile of 6-butyl-9-methyl-6H-indolo[2,3-b]quinoxaline indicates high solubility (>27 M in acetonitrile) and good bioavailability. Its stability allows for prolonged action within biological systems, enhancing its therapeutic potential.

Q & A

Q. What are the standard synthetic routes for 6-butyl-9-methyl-6H-indolo[2,3-b]quinoxaline?

The compound is typically synthesized via a two-step process:

  • Step 1 : Condensation of isatin derivatives with o-phenylenediamine in glacial acetic acid under reflux to form the indoloquinoxaline core .
  • Step 2 : Alkylation of the core structure using reagents like 1-chloro-2-dimethylaminoethane hydrochloride in acetone with K₂CO₃ to introduce the butyl and methyl substituents . Yield optimization often involves adjusting reaction time (e.g., 24-hour reflux) and purification via recrystallization from ethanol or DMF .

Q. How is the compound characterized using spectroscopic and analytical methods?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and electron density distribution (e.g., aromatic protons at δ 7.35–8.49 ppm) .
  • IR spectroscopy : Identifies functional groups (e.g., C=N stretches at ~1611 cm⁻¹) .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., m/z 353.05 for brominated analogs) .
  • Elemental analysis : Confirms purity and stoichiometry (e.g., C, H, N percentages) .

Q. What biological activities have been reported for this compound and its analogs?

  • Antimicrobial activity : Derivatives with halogen substituents (e.g., bromine at position 9) show inhibition against bacterial strains like E. coli and S. aureus .
  • Anticancer activity : Substituents like aminoethyl groups enhance cytotoxicity via DNA intercalation and kinase inhibition (e.g., IC₅₀ values <10 μM in A549 lung cancer cells) .

Advanced Research Questions

Q. How can competing substituent effects be managed during synthesis?

  • Positional control : Use directing groups (e.g., nitro or methoxy) to prioritize alkylation at specific sites .
  • Catalysts : Tetrabutylammonium iodide improves regioselectivity in nucleophilic substitution reactions .
  • Temperature modulation : Lower temperatures (0–5°C) reduce side reactions during sensitive steps like bromination .

Q. What is the mechanistic basis for kinase inhibition by indoloquinoxaline derivatives?

  • ATP-binding site interaction : The planar indoloquinoxaline core mimics purine rings, competitively inhibiting kinase ATP-binding pockets. This disrupts phosphorylation cascades critical for cancer cell proliferation .
  • Structural evidence : Docking studies show hydrogen bonding between the quinoxaline N-atoms and kinase residues (e.g., Lys-33 in EGFR) .

Q. How can contradictions in biological activity data be resolved?

  • SAR studies : Compare analogs with systematic substituent variations (e.g., 9-bromo vs. 9-fluoro derivatives show 5x difference in cytotoxicity) .
  • Computational modeling : Density Functional Theory (DFT) predicts electron distribution effects on DNA-binding affinity .
  • Dose-response assays : Validate activity trends across multiple cell lines (e.g., MCF-7 vs. Hs294T) to rule out cell-specific effects .

Q. What role do computational methods play in optimizing structure-activity relationships (SAR)?

  • Molecular docking : Predicts binding modes with biological targets (e.g., DNA minor groove vs. enzyme active sites) .
  • ADMET profiling : Models pharmacokinetic properties (e.g., logP >3.5 correlates with improved blood-brain barrier penetration) .
  • QSAR models : Relate substituent electronegativity (e.g., halogen atoms) to enhanced antimicrobial potency .

Methodological Notes

  • Synthesis Optimization : Scale-up via continuous flow reactors improves reproducibility for industrial translation .
  • Analytical Pitfalls : Overlapping NMR signals in aromatic regions (δ 7.0–8.5 ppm) require 2D techniques (e.g., COSY, HSQC) for resolution .
  • Biological Assays : Use positive controls (e.g., doxorubicin for cytotoxicity) to normalize inter-lab variability .

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